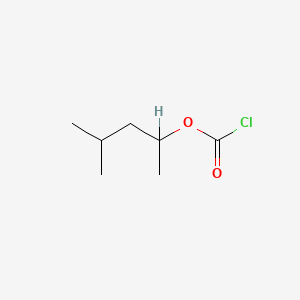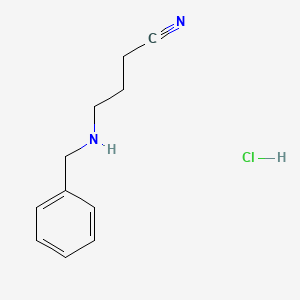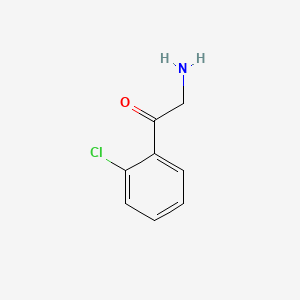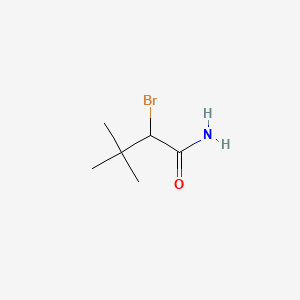
1,3-Dimethylbutyl chloroformate
Vue d'ensemble
Description
1,3-Dimethylbutyl chloroformate is a useful research compound. Its molecular formula is C7H13ClO2 and its molecular weight is 164.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Intermolecular Hydrogen Bonding
1,3-Dimethylbutyl chloroformate is utilized in studies investigating intermolecular hydrogen bonding. For instance, 2,2-dimethylbutynoic acid with a pyridone terminus demonstrates hydrogen bonding between amide and carboxylic acid groups, essential in molecular recognition (Wash et al., 1997).
Chiroptical Properties
Research on chiroptical properties involves this compound. A study on 2,2-Dimethyl-1,3-dioxolane connected to pyrene moieties shows cryptochirality in chloroform, which can be deciphered in the photoexcited state (Amako et al., 2015).
Nonlinear Optical Properties
The compound is relevant in synthesizing materials with nonlinear optical properties. For example, a derivative of this compound exhibits varying nonlinear absorption behavior in chloroform at different laser intensities, suggesting potential for optical device applications (Rahulan et al., 2014).
Phase Transition Studies
It is also used in studying phase transition behaviors. The host-guest complex of dipropoxypillar[5]arene and an ionic liquid in chloroform exhibits a lower critical solution temperature (LCST)-type phase transition, indicating potential applications in product and educt separation (Dong et al., 2013).
Molecular Complexation
Studies on molecular complexation involve this compound. In chloroform-d, molecular tweezer compounds form complexes with nucleotide bases through hydrogen bonds and stacking interactions, showing the influence of microenvironment on complexation behavior (Zimmerman et al., 1991).
Antimicrobial and Anticancer Activity
Research on antimicrobial and anticancer activities utilizes this compound. For example, the chloroform extract of lichen Parmelia erumpens showed significant antimicrobial and anticancer properties, suggesting potential in drug development (Aravind et al., 2014).
Mécanisme D'action
Target of Action
Chloroformates, in general, are known to react with amines .
Mode of Action
The mode of action of 1,3-Dimethylbutyl chloroformate involves nucleophilic attack on the chloroformate ester by the tertiary amine to afford a carbamate intermediate . This reaction is part of the N-demethylation process, which is a useful chemical transformation in organic synthesis, particularly in the field of alkaloid chemistry .
Biochemical Pathways
The compound’s role in n-demethylation suggests it may influence pathways involving tertiary n-methyl alkaloids .
Pharmacokinetics
The compound’s reactivity with amines suggests it may undergo metabolic transformations in biological systems .
Result of Action
The result of the action of this compound is the formation of a carbamate intermediate through the process of N-demethylation . This can lead to changes in the structure and function of the target molecules, potentially influencing their biological activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the pH and temperature of the environment. Additionally, the presence of other reactive species can influence the compound’s behavior .
Analyse Biochimique
Biochemical Properties
1,3-Dimethylbutyl chloroformate plays a significant role in biochemical reactions, primarily as a derivatization agent. It interacts with a variety of biomolecules, including amino acids, amines, carboxylic acids, and phenols, converting them into less polar, more volatile derivatives for analysis by gas chromatography/mass spectrometry . This compound reacts with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides . These reactions are typically conducted in the presence of a base to absorb the HCl produced.
Molecular Mechanism
At the molecular level, this compound exerts its effects through nucleophilic substitution reactions. It reacts with nucleophiles such as amines, alcohols, and carboxylic acids, forming carbamates, carbonate esters, and mixed anhydrides, respectively . These reactions involve the formation of a covalent bond between the chloroformate and the nucleophile, resulting in the release of HCl. This mechanism is similar to that of other chloroformates and acyl chlorides .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are crucial for its effective use. Chloroformates, including this compound, are known to degrade in moist air, which can affect their reactivity and the outcomes of biochemical reactions . Long-term effects on cellular function in in vitro or in vivo studies have not been extensively studied, but the compound’s reactivity suggests potential impacts on cellular processes over time.
Propriétés
IUPAC Name |
4-methylpentan-2-yl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c1-5(2)4-6(3)10-7(8)9/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDVWGPSPQCTBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101004264 | |
| Record name | 4-Methylpentan-2-yl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101004264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84000-72-6 | |
| Record name | 1,3-Dimethylbutyl carbonochloridate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84000-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethylbutyl chloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084000726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylpentan-2-yl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101004264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethylbutyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.185 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1274087.png)



![7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1274094.png)









